molecular formula C22H28O6 B12434250 (6beta,7alpha,15beta)-15-(Acetyloxy)-7,20-epoxy-6,7-dihydroxykaura-2,16-dien-1-one; Rabdosianone II

(6beta,7alpha,15beta)-15-(Acetyloxy)-7,20-epoxy-6,7-dihydroxykaura-2,16-dien-1-one; Rabdosianone II

Cat. No.: B12434250
M. Wt: 388.5 g/mol
InChI Key: KNRAGAKNFNKKQF-YVECCOSDSA-N
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Description

The compound (1S,8S,9R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.1?,?.0(1),(1)(1).0(2),?]octadec-13-en-7-yl acetate is a complex organic molecule characterized by multiple stereocenters and a unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,8S,9R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.1?,?.0(1),(1)(1).0(2),?]octadec-13-en-7-yl acetate typically involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. Common synthetic routes may involve:

    Cyclization reactions: to form the pentacyclic core.

    Hydroxylation: to introduce hydroxyl groups at specific positions.

    Acetylation: to form the acetate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalytic processes: to enhance reaction efficiency.

    Purification techniques: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,8S,9R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.1?,?.0(1),(1)(1).0(2),?]octadec-13-en-7-yl acetate: can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: including halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: may yield ketones or aldehydes.

    Reduction: may produce alcohols.

    Substitution: can result in various substituted derivatives.

Scientific Research Applications

(1S,8S,9R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.1?,?.0(1),(1)(1).0(2),?]octadec-13-en-7-yl acetate: has several scientific research applications:

    Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,8S,9R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.1?,?.0(1),(1)(1).0(2),?]octadec-13-en-7-yl acetate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.

    Signal transduction: Modulating signaling pathways involved in cell growth and differentiation.

    Gene expression: Influencing the expression of genes related to its biological activity.

Properties

Molecular Formula

C22H28O6

Molecular Weight

388.5 g/mol

IUPAC Name

[(1S,8S,9R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate

InChI

InChI=1S/C22H28O6/c1-11-13-5-6-14-20-10-27-22(26,21(14,9-13)18(11)28-12(2)23)17(25)16(20)19(3,4)8-7-15(20)24/h7-8,13-14,16-18,25-26H,1,5-6,9-10H2,2-4H3/t13?,14?,16?,17?,18?,20-,21+,22+/m1/s1

InChI Key

KNRAGAKNFNKKQF-YVECCOSDSA-N

Isomeric SMILES

CC(=O)OC1C(=C)C2CCC3[C@]1(C2)[C@@]4(C(C5[C@@]3(CO4)C(=O)C=CC5(C)C)O)O

Canonical SMILES

CC(=O)OC1C(=C)C2CCC3C1(C2)C4(C(C5C3(CO4)C(=O)C=CC5(C)C)O)O

Origin of Product

United States

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